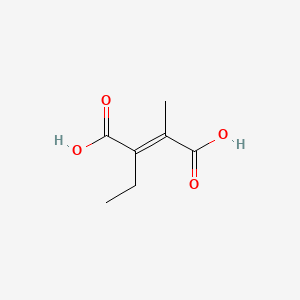
2-Ethyl-3-methylfumaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methylfumaric acid is an organic compound with the molecular formula C7H10O4. It is a derivative of fumaric acid, characterized by the presence of ethyl and methyl groups attached to the fumaric acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylfumaric acid can be synthesized through several methods. One common approach involves the alkylation of fumaric acid derivatives. The reaction typically requires a base, such as sodium hydroxide, and an alkylating agent, such as ethyl iodide and methyl iodide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic isomerization of maleic acid derivatives. This process uses a catalyst, such as vanadyl pyrophosphate, and is conducted at elevated temperatures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-methylfumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
2-Ethyl-3-methylfumaric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-3-methylfumaric acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of inflammatory mediators. The compound may activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative damage .
Comparaison Avec Des Composés Similaires
Fumaric Acid: The parent compound, used in various industrial applications.
Maleic Acid: An isomer of fumaric acid with different chemical properties.
Dimethyl Fumarate: A derivative used in the treatment of multiple sclerosis and psoriasis.
Uniqueness: 2-Ethyl-3-methylfumaric acid is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
28098-80-8 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(E)-2-ethyl-3-methylbut-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(7(10)11)4(2)6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4+ |
Clé InChI |
HVZKWAQLXHTHSG-SNAWJCMRSA-N |
SMILES isomérique |
CC/C(=C(/C)\C(=O)O)/C(=O)O |
SMILES canonique |
CCC(=C(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
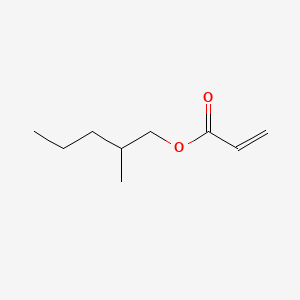
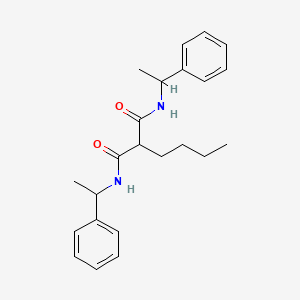
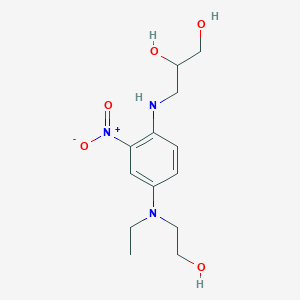
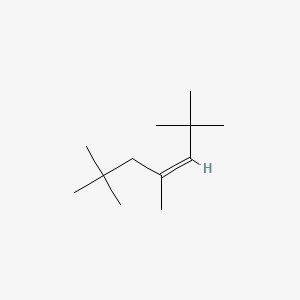

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)
![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
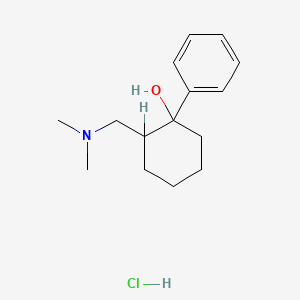
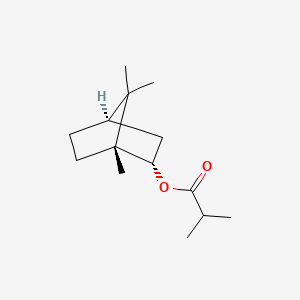
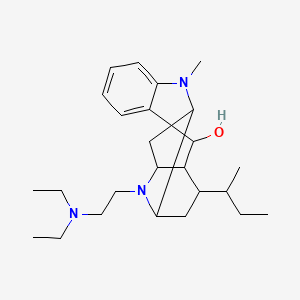
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
